molecular formula C19H24N2O3 B4433734 1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE

1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE

Cat. No.: B4433734
M. Wt: 328.4 g/mol
InChI Key: VEUWCJSYVRKXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE is a complex organic compound with a unique structure that includes a piperazine ring, a furylmethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the furylmethyl and methoxyphenyl groups. Common synthetic routes include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.

    Introduction of the Furylmethyl Group: This step often involves the use of furfural or furfuryl alcohol as starting materials, which are then reacted with the piperazine ring under controlled conditions.

    Attachment of the Methoxyphenyl Group: This is typically done through nucleophilic substitution reactions, where the piperazine derivative is reacted with a methoxyphenyl halide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halides, hydroxyl groups, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-BUTANONE: Similar structure but with a butanone group instead of a propanone group.

    1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE: Similar structure but with an ethanone group instead of a propanone group.

Uniqueness

1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-15-5-7-17(8-6-15)24-16(2)19(22)21-11-9-20(10-12-21)14-18-4-3-13-23-18/h3-8,13,16H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUWCJSYVRKXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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